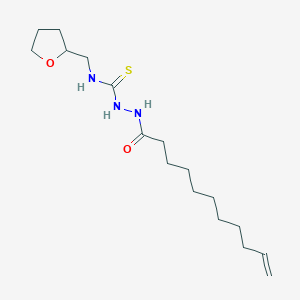![molecular formula C19H22N2O3 B4716538 1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4716538.png)
1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide
Vue d'ensemble
Description
1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide, also known as NPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. NPPC is a synthetic compound that belongs to the class of piperidinecarboxamide derivatives. It is a potent inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in various cellular processes such as signal transduction, cell growth, and differentiation.
Applications De Recherche Scientifique
1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide has been extensively used in scientific research as a PKC inhibitor. It has been shown to inhibit the activity of PKC in various cell types, including neurons, cardiac myocytes, and smooth muscle cells. 1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide has also been used to study the role of PKC in various physiological processes such as insulin secretion, platelet activation, and vascular smooth muscle contraction. Additionally, 1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide has been used as a tool to investigate the role of PKC in various diseases such as cancer, diabetes, and cardiovascular diseases.
Mécanisme D'action
1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide acts as a potent inhibitor of PKC by binding to the enzyme's regulatory domain, which prevents its activation. PKC is a family of enzymes that play a crucial role in various cellular processes by phosphorylating target proteins. The inhibition of PKC by 1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide leads to the modulation of various cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. Inhibition of PKC by 1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide leads to the modulation of various cellular processes such as insulin secretion, platelet activation, and vascular smooth muscle contraction. Additionally, 1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide has also been shown to have neuroprotective effects by inhibiting the activation of PKC in neurons.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide has several advantages as a research tool. It is a potent and selective inhibitor of PKC, which allows for the investigation of the role of PKC in various cellular processes. Additionally, 1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide is a synthetic compound, which allows for the production of large quantities of the compound. However, 1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide also has some limitations. It has poor water solubility, which makes it difficult to use in some experimental settings. Additionally, the inhibition of PKC by 1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide may have off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide has several potential future directions in scientific research. One potential direction is the investigation of the role of PKC in various diseases using 1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide as a research tool. Additionally, the development of more water-soluble derivatives of 1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide could improve its use in experimental settings. Finally, the investigation of the potential off-target effects of 1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide could improve the interpretation of experimental results.
Propriétés
IUPAC Name |
1-(2-naphthalen-1-yloxypropanoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13(19(23)21-11-9-15(10-12-21)18(20)22)24-17-8-4-6-14-5-2-3-7-16(14)17/h2-8,13,15H,9-12H2,1H3,(H2,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHARQBAXINEGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C(=O)N)OC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4716456.png)

![3-(2-furyl)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide](/img/structure/B4716475.png)

![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B4716490.png)
![N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4716507.png)
![N-(1-benzyl-1H-pyrazol-4-yl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4716512.png)

![1-(4-chlorophenyl)-8-methoxy-N,N-dimethyldibenzo[b,d]furan-3-amine](/img/structure/B4716520.png)
![ethyl 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B4716528.png)

![5-bromo-N-(3-{N-[3-(4-methoxyphenyl)propanoyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B4716540.png)
![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4716556.png)
